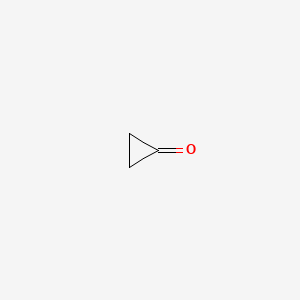

Cyclopropanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O/c4-3-1-2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBRYJMZLIYUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198202 | |

| Record name | Cyclopropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5009-27-8 | |

| Record name | Cyclopropanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5009-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclopropanone: A Technical Guide to its Discovery, Synthesis, and Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the history, synthesis, and chemical properties of cyclopropanone. As a highly strained and reactive three-membered carbocyclic ketone, this compound has intrigued and challenged chemists for decades. Its unique structure and reactivity make it a valuable, albeit transient, intermediate in organic synthesis. Due to its inherent instability, much of its chemistry is explored through the use of stable surrogates and equivalents, which have unlocked its synthetic potential for creating complex molecular architectures.

Part I: A History of Discovery

The story of this compound is intrinsically linked to the broader history of cyclopropane chemistry. The parent cyclopropane molecule was first synthesized by August Freund in 1881.[1][2] However, the corresponding ketone remained a theoretical curiosity for many years. The high degree of ring strain and the expected reactivity of the carbonyl group led many to believe the parent molecule would be too unstable to isolate.

Early evidence for the existence of cyclopropanones as transient species came from studies of the Favorskii rearrangement , a reaction first reported in the 1890s. In this base-catalyzed rearrangement of α-halo ketones, a this compound intermediate is formed, which subsequently undergoes ring-opening to yield a carboxylic acid derivative.[3][4] This reaction provided the first indirect, yet compelling, evidence for the viability of the this compound ring system as a reactive intermediate.

The first successful preparation of the parent this compound was a landmark achievement, accomplished by reacting ketene with diazomethane at a cryogenic temperature of -145 °C .[3][5] These experiments yielded a dilute solution of this compound, which was found to be stable only at very low temperatures (e.g., -78 °C).[4] This synthesis confirmed the existence of the molecule but also highlighted its extreme lability.

A significant breakthrough in the field was the synthesis of the first stable, isolable this compound derivative, trans-2,3-di-tert-butylthis compound .[6] The bulky tert-butyl groups provide steric shielding to the strained ring and the reactive carbonyl group, drastically increasing the molecule's kinetic stability and allowing for its isolation and characterization at room temperature.[6] This discovery demonstrated that with sufficient steric hindrance, the this compound core could be rendered stable enough for handling, paving the way for further exploration of its chemistry.

Part II: Key Synthetic Methodologies

The synthesis of cyclopropanones is challenging due to their instability. Methodologies have evolved from direct, low-temperature preparations of the parent compound to the development of stable precursors and surrogates that can generate the reactive ketone in situ.

Direct Synthesis from Ketene and Diazomethane

The classic and most direct method for preparing the parent this compound is the cycloaddition of ketene with diazomethane.[3][4] The reaction must be conducted in an unreactive solvent at very low temperatures to prevent polymerization or decomposition of the product.[4] Nitrogen gas is liberated as a byproduct.

Caption: Synthesis of this compound from Ketene and Diazomethane.

Photochemical Synthesis from Cyclobutanediones

Substituted cyclopropanones can be synthesized via the photochemical decarbonylation (loss of carbon monoxide) of cyclobutanediones.[7] Irradiation of a 1,3-cyclobutanedione derivative can induce the cleavage of C-C bonds and the expulsion of a CO molecule, leading to the formation of the corresponding this compound.

Caption: Photochemical Synthesis of Substituted Cyclopropanones.

The Favorskii Rearrangement Intermediate

While not a preparative method for isolating cyclopropanones, the Favorskii rearrangement is a critical reaction that proceeds through a this compound intermediate. The process involves treating an α-halo ketone with a base, which leads to an intramolecular cyclization followed by ring-opening.

Caption: The this compound Intermediate in the Favorskii Rearrangement.

Synthesis via Stable Surrogates: this compound Hemiacetals

Given the high reactivity of this compound, synthetic chemists often rely on stable, easily handled surrogates that can be converted to the ketone when needed. This compound ethyl hemiacetal is one of the most common and useful of these surrogates.[3][8] It is prepared from ethyl 3-chloropropanoate via a two-step process involving the formation of a silyloxycyclopropane intermediate.

Caption: Synthesis of this compound Ethyl Hemiacetal Surrogate.

Part III: Quantitative Data Summary

The following tables summarize key physical and synthetic data for this compound and its derivatives.

Table 1: Physical Properties of Parent this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄O | [3][4] |

| Molar Mass | 56.06 g/mol | [3][9] |

| Melting Point | -90 °C | [3][4] |

| Boiling Point | 50-53 °C (at 22 mmHg) | [3][4] |

| Density | 0.867 g/mL (at 25 °C) | [3][4] |

| C₂-C₃ Bond Length | 157.5 pm | [4] |

| C=O Bond Length | 119.0 pm | [4] |

Table 2: Summary of Key Synthetic Routes

| Method | Reactants | Key Conditions | Yield | Notes | Reference(s) |

| Direct Synthesis | Ketene, Diazomethane | -145 °C, unreactive solvent | Not reported | Product is highly labile; stable in solution at -78 °C. | [3][4][5] |

| Photochemical | Tetramethyl-1,3-cyclobutanedione | Photolysis (UV light) | Not reported | Yields tetramethylthis compound. | [7] |

| Stable Derivative | α-Bromodineopentyl ketone | Potassium t-butoxide | 20-40% | Yields stable trans-2,3-di-tert-butylthis compound. | [6] |

| Hemiacetal Surrogate | Ethyl 3-chloropropanoate | 1. Na, TMSCl; 2. Methanol | 78-95% | Yields stable this compound ethyl hemiacetal. | [8] |

Part IV: Detailed Experimental Protocols

The following protocols are adapted from peer-reviewed, reliable sources and provide detailed methodologies for the synthesis of key this compound surrogates.

Protocol 1: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

This procedure details the synthesis of the silylated precursor to this compound ethyl hemiacetal.[8]

-

Apparatus: A 1-L, three-necked, round-bottomed flask is fitted with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a 500-mL pressure-equalizing dropping funnel with a nitrogen inlet.

-

Procedure:

-

The flask is flushed with dry nitrogen. 500 mL of anhydrous toluene and 52.9 g (2.3 g-atom) of sodium metal (cut into small pieces) are introduced.

-

The mixture is heated to reflux, and the stirrer is started to form a fine sodium dispersion.

-

Stirring and heating are stopped, and the sodium is allowed to settle. The toluene is carefully decanted.

-

400 mL of anhydrous ether and 18.2 g (0.11 mol) of ethyl 3-chloropropanoate are added. The mixture is cooled in an ice bath.

-

A solution of 109 g (1.0 mol) of chlorotrimethylsilane and 137 g (1.0 mol) of ethyl 3-chloropropanoate in 100 mL of anhydrous ether is added dropwise over 4 hours with vigorous stirring.

-

After the addition is complete, the mixture is stirred at room temperature overnight (12-15 hours).

-

The reaction mixture is filtered through a Celite pad to remove sodium chloride and unreacted sodium. The solids are washed with anhydrous ether.

-

The solvent is removed from the filtrate by distillation, and the residue is distilled under reduced pressure.

-

-

Product: 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane is collected at 43–45°C (12 mmHg) as a colorless liquid. Yield: 106 g (61%) .[8]

Protocol 2: Synthesis of this compound Ethyl Hemiacetal

This procedure details the conversion of the silylated precursor into the stable hemiacetal surrogate.[8]

-

Apparatus: A 500-mL Erlenmeyer flask fitted with a magnetic stirring bar.

-

Procedure:

-

250 mL of reagent-grade methanol is placed in the flask.

-

87 g (0.5 mol) of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane is added in one portion with stirring.

-

The mixture is stirred at room temperature for 30 minutes.

-

The methanol and methoxytrimethylsilane byproduct are removed by distillation under reduced pressure (water aspirator).

-

The residue is distilled under reduced pressure.

-

-

Product: this compound ethyl hemiacetal is collected at 51°C (12 mmHg) as a colorless liquid. Yield: 78-95% .[8]

Methodology Overview: Direct Synthesis from Ketene and Diazomethane

A full, detailed protocol for this hazardous reaction is not available in the provided search results. However, the core methodology involves the following critical steps:

-

Generation of Reactants: Ketene is typically generated by the pyrolysis of acetone or diketene. Diazomethane is a toxic and explosive yellow gas, usually prepared from a precursor like Diazald® and used immediately as a solution in an inert solvent like dichloromethane.

-

Reaction Conditions: A solution of ketene is cooled to -145 °C in a specialized cryogenic apparatus.[5] The diazomethane solution is then added slowly. The reaction is monitored for the evolution of nitrogen gas.

-

Product Handling: The resulting solution of this compound is kept at or below -78 °C at all times to prevent rapid decomposition.[4] It is typically used immediately in subsequent reactions without isolation.

Conclusion

The history of this compound is a testament to the ingenuity of synthetic chemists in tackling highly reactive and unstable molecules. From its theoretical postulation as an intermediate in the Favorskii rearrangement to its direct synthesis at cryogenic temperatures, the journey to understanding this strained ketone has been challenging. The development of stable derivatives and, more importantly, versatile surrogates like this compound ethyl hemiacetal, has transformed this compound from a chemical curiosity into a practical and powerful three-carbon building block. For professionals in drug development and organic synthesis, the chemistry of this compound and its equivalents offers a rich platform for the construction of novel, sp³-rich scaffolds with unique conformational and biological properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclopropane - Wikipedia [en.wikipedia.org]

- 3. This compound [chemeurope.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. SYNTHESIS AND REACTIONS OF this compound AND SOME ALKYL SUBSTITUTED CYCLOPROPANONES - ProQuest [proquest.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | C3H4O | CID 138404 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Framework for the Structure and Stability of Cyclopropanone: An In-depth Technical Guide

Abstract

Cyclopropanone ((CH₂)₂CO) stands as a molecule of significant interest to both theoretical and experimental chemists due to the confluence of high ring strain and the electronic influence of a carbonyl group. This inherent instability makes it a valuable, albeit transient, intermediate in various chemical transformations. Theoretical and computational chemistry offer indispensable tools for elucidating the nuanced structural, electronic, and energetic properties that govern its behavior. This technical guide provides a comprehensive overview of the theoretical studies on this compound, summarizing key quantitative data, detailing computational methodologies, and visualizing fundamental concepts to provide researchers, scientists, and drug development professionals with a thorough understanding of this unique cyclic ketone.

Introduction: The Challenge of this compound

This compound is the smallest cyclic ketone and is known for its high reactivity and lability.[1][2] First synthesized in the mid-1960s, its transient nature makes experimental characterization challenging, often requiring low temperatures or the use of stabilizing surrogates like ketals.[1][2] The molecule's properties are dominated by the severe angle and torsional strain inherent in the three-membered ring, a feature that profoundly influences its geometry, electronic structure, and chemical reactivity.[3][4]

Theoretical studies have been paramount in developing a robust model of this compound's structure and stability. By employing a range of computational methods, from semi-empirical to high-level ab initio and Density Functional Theory (DFT), researchers have been able to predict its geometric parameters, vibrational frequencies, and reaction pathways with remarkable accuracy. These computational insights are critical for understanding its role as a reactive intermediate in processes like the Favorskii rearrangement and for designing novel synthetic strategies that leverage its unique chemical potential.[2]

Molecular Structure and Geometry

Theoretical calculations, corroborated by microwave spectroscopy and electron diffraction experiments, have established a planar C₃O framework for this compound.[2][5] A defining structural feature is the exceptionally long C₂-C₃ bond, which is significantly stretched compared to the C-C bonds in cyclopropane. Conversely, the carbonyl bond is shorter and stronger than that found in acyclic ketones like acetone.[2] This distortion is a direct consequence of the molecule's efforts to mitigate ring strain. The lengthening of the C₂-C₃ bond reduces angle strain, while the shortening of the C=O bond is attributed to the increased s-character in the C₁-C₂ and C₁-C₃ bonds.

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for this compound

| Parameter | Theoretical Value (Method/Basis Set) | Experimental Value | Reference(s) |

| Bond Lengths (Å) | |||

| r(C=O) | 1.190 (ab initio) | 1.191 | [2][5] |

| r(C₁-C₂) | 1.475 (ab initio) | 1.475 | [5] |

| r(C₂-C₃) | 1.575 (ab initio) | 1.575 | [2][5] |

| r(C-H) | 1.088 (ab initio) | 1.088 | [5] |

| Bond Angles (degrees) | |||

| ∠(C₂-C₁-C₃) | 63.8 (ab initio) | 63.8 | [5] |

| ∠(H-C-H) | 114.0 (ab initio) | 114.0 | [5] |

Electronic Structure and Bonding Model

The electronic structure of this compound is best understood as a perturbation of the Walsh orbital model of cyclopropane.[6][7] In cyclopropane, the carbon atoms are considered sp² hybridized, forming a set of molecular orbitals (MOs) from the overlap of p-orbitals directed towards the center of the ring and another set from the tangential p-orbitals.[8][9][10]

In this compound, the introduction of the carbonyl group significantly influences these MOs. A key finding from theoretical studies is the substantial delocalization of the oxygen's nonbonding (n) orbital.[5] This delocalization occurs through an interaction between the in-plane p-orbital on the oxygen atom and the antibonding Walsh MO of the cyclopropane ring. This interaction stabilizes the n-orbital and contributes to the molecule's unique reactivity.

Stability and Ring Strain Energy

The high reactivity of this compound is a direct consequence of its substantial ring strain, which is a composite of angle strain and torsional strain.[3] The internal C-C-C bond angles are forced to be approximately 60°, a significant deviation from the ideal sp³ angle of 109.5° or the sp² angle of 120°. Additionally, the hydrogen atoms on adjacent carbons are eclipsed, introducing torsional strain.[4] Theoretical calculations are essential for quantifying this strain energy (SE). The SE is typically calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the equation, allowing for a cancellation of errors.

Table 2: Calculated Ring Strain Energy and Related Energetic Properties

| Property | Theoretical Value (kcal/mol) | Method | Reference(s) |

| Ring Strain Energy (SE) | ~65-70 | Ab initio / DFT | [3][11][12] |

| C-C Bond Dissociation Energy | ~65 | Experimental | [4] |

| Ring Strain of Cyclopropane (for comparison) | 27.6 | Experimental | [4][12] |

| Energy difference (Oxyallyl - this compound) | 5 - 7 | Theoretical | [2] |

The strain energy of this compound is significantly higher than that of cyclopropane, highlighting the additional destabilizing effect of the carbonyl group within the three-membered ring.

Reactivity: The Ring-Opening Pathway

The high ring strain makes this compound susceptible to reactions that lead to ring opening, as this provides a significant thermodynamic driving force.[13][14][15] Theoretical studies have extensively modeled the thermal and photochemical decomposition of this compound into ethylene and carbon monoxide.[1] The photodissociation is understood to proceed via excitation to the first singlet excited state (S₁), followed by ultrafast internal conversion through a conical intersection to the ground state potential energy surface, leading to fragmentation.[1]

In many thermal reactions, this compound is proposed to react via a valence tautomer, the oxyallyl intermediate, which is formed by the cleavage of the C₂-C₃ bond.[2] This zwitterionic or biradical species is a key intermediate in [3+2] cycloaddition reactions and the Favorskii rearrangement.[2][16] Computational studies have mapped the potential energy surface for this ring-opening process, identifying the transition state and the relative energy of the oxyallyl intermediate.

Computational Methodologies: A Guide to the Theoretical Protocols

The theoretical investigation of this compound relies on a variety of computational chemistry techniques. The choice of method and basis set is crucial for obtaining accurate and reliable results.

Experimental Protocols (Theoretical)

-

Ab Initio Methods: These methods solve the Schrödinger equation from first principles without empirical parameters.

-

Hartree-Fock (HF): A foundational method that approximates the many-electron wavefunction as a single Slater determinant. It serves as a starting point for more advanced methods.

-

Møller-Plesset Perturbation Theory (e.g., MP2, MP4): Adds electron correlation to the HF result, improving accuracy for energies and geometries.[17]

-

Coupled Cluster Theory (e.g., CCSD(T)): A highly accurate method, often considered the "gold standard" for single-reference systems, that includes effects of single, double, and (perturbatively) triple electron excitations.[18] It is used for benchmark calculations of geometry and energy.

-

-

Density Functional Theory (DFT): A widely used method that calculates the electron density of a system rather than the wavefunction. Its computational efficiency and good accuracy make it suitable for larger systems and molecular dynamics.

-

Functionals: The choice of exchange-correlation functional is critical. Common choices include B3LYP (a hybrid functional) and M06-2X.[19]

-

Dispersion Corrections: For systems where van der Waals interactions are important, empirical dispersion corrections (e.g., DFT-D3) are often added.

-

-

Basis Sets: The basis set is the set of mathematical functions used to build molecular orbitals.

-

Pople-style (e.g., 6-31G, 6-311+G(d,p)):* Flexible and widely used for geometry optimizations and frequency calculations.[19]

-

Correlation-Consistent (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ): Systematically improvable sets designed for correlated calculations, allowing for extrapolation to the complete basis set (CBS) limit.[18][20]

-

-

Specialized Methods:

-

Complete Active Space Self-Consistent Field (CASSCF): A multireference method necessary for studying excited states, conical intersections, and bond-breaking processes where the electronic structure cannot be described by a single determinant.[1]

-

Non-Adiabatic Molecular Dynamics (NAMD): Used to simulate the photochemical dynamics and relaxation pathways of molecules like this compound after light absorption.[1]

-

Conclusion

Theoretical studies have provided profound insights into the structure, stability, and reactivity of this compound, a molecule that remains a challenge to study experimentally. Computational chemistry has not only confirmed its unusual geometric features, such as the elongated C₂-C₃ bond but has also elucidated the electronic underpinnings of its behavior, including the delocalization of the oxygen n-orbital. By quantifying its high ring strain and mapping its ring-opening reaction pathways, these theoretical models provide a predictive framework that is invaluable for synthetic chemists. The continued development of computational methods promises an even deeper understanding of this and other highly strained, reactive molecules, paving the way for new discoveries in chemical synthesis and materials science.

References

- 1. The photodissociation of solvated this compound and its hydrate explored via non-adiabatic molecular dynamics using ΔSCF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Ring strain - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 7. Walsh-Modell – Wikipedia [de.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 10. Derivation of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 15. Visible‐Light‐Mediated Ring‐Opening Reactions of Cyclopropanes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. s3.smu.edu [s3.smu.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electronic and Molecular Structure of Cyclopropanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanone, the smallest cyclic ketone, is a molecule of significant interest due to its high ring strain and unique reactivity.[1][2] This guide provides a comprehensive overview of the electronic and molecular structure of this compound, consolidating data from various experimental and computational studies. The inherent instability of this compound has historically presented challenges in its study, leading to the development of stable surrogates for synthetic applications.[3][4][5][6] Despite these challenges, a combination of microwave spectroscopy, electron diffraction, and computational methods has provided a detailed understanding of its structural parameters and electronic properties. This document summarizes key quantitative data, outlines experimental methodologies, and presents visual representations of its molecular framework to aid researchers in the fields of organic synthesis, medicinal chemistry, and computational chemistry.

Molecular Structure

The molecular structure of this compound is characterized by a highly strained three-membered ring containing a carbonyl group.[2][3] This high degree of ring strain profoundly influences its geometry, stability, and chemical reactivity.

Bond Lengths and Angles

Experimental determination of this compound's geometry has been primarily achieved through microwave spectroscopy and gas-phase electron diffraction.[7] The key structural parameters are summarized in the table below. A notable feature is the unusually long C2-C3 bond length of 1.575 Å, which is significantly longer than the C-C bonds in cyclopropane (1.51 Å).[8][9] Conversely, the C=O bond is relatively short (1.19 Å) compared to that in acetone (1.23 Å).[8] The C3O atoms are coplanar.[8]

| Parameter | Experimental Value | Computational Value (CBS) | Reference |

| Bond Lengths (Å) | |||

| C1=O | 1.191 | 1.195 | [8] |

| C1-C2 / C1-C3 | 1.475 | 1.469 | |

| C2-C3 | 1.575 | 1.583 | [8] |

| C-H | 1.085 (avg.) | 1.083 | |

| Bond Angles (°) | |||

| ∠C2C1C3 | 63.6 | 64.1 | |

| ∠HCH | 114.0 | 114.2 | |

| ∠OC1C2 / ∠OC1C3 | 148.2 | 147.9 |

Dipole Moment

The dipole moment of this compound has been determined to be 2.67 D.[10] This value is influenced by the polar carbonyl group and the strained ring structure.[11] The significant dipole moment contributes to its reactivity towards nucleophiles.

Electronic Structure

The electronic structure of this compound is intimately linked to its high reactivity. The strained ring system and the presence of the carbonyl group lead to a unique arrangement of molecular orbitals.

Molecular Orbitals and Electronic Transitions

Photoelectron spectroscopy, in conjunction with molecular orbital calculations, has been instrumental in elucidating the electronic structure of this compound.[7] A key finding is the substantial delocalization of the nonbonding molecular orbital (n-orbital) of the oxygen atom.[7] This delocalization occurs through an interaction between the in-plane p atomic orbital on oxygen and the antibonding Walsh molecular orbital of the cyclopropane ring.[7]

The infrared spectrum of this compound shows a characteristic C=O stretching frequency (νC=O) near 1815 cm⁻¹, which is about 70 cm⁻¹ higher than that of a typical ketone.[8] This higher frequency is attributed to the increased s-character of the C1 carbon due to the ring strain.

| Spectroscopic Data | Value | Reference |

| Infrared Spectroscopy | ||

| ν(C=O) | ~1815 cm⁻¹ | [8] |

| Dipole Moment | ||

| μ | 2.67 D | [10] |

Experimental Protocols

The determination of the molecular and electronic structure of this compound has relied on sophisticated experimental techniques due to its inherent instability.

Microwave Spectroscopy

Objective: To determine the rotational constants of this compound and its isotopologues to derive precise bond lengths and angles.

Methodology:

-

Sample Preparation: this compound is synthesized by the reaction of ketene with diazomethane in an unreactive solvent like fluorotrichloromethane at low temperatures (-78 °C).[8][12]

-

Spectrometer Setup: A microwave spectrometer operating in the 8-18 GHz region is used.[12] The sample is introduced into the absorption cell, which is maintained at Dry Ice temperatures to ensure sample stability.[12]

-

Data Acquisition: The microwave radiation is swept through the desired frequency range, and the absorption signals are detected.[12] A backward diode detection system can be employed to improve the signal-to-noise ratio.[12]

-

Spectral Assignment: The observed rotational transitions are assigned based on their Stark effect.[12]

-

Structure Determination: The rotational constants (A, B, and C) are determined from the assigned transitions. By measuring the spectra of isotopically substituted species (e.g., ¹³C and ²H), the atomic coordinates can be precisely determined using Kraitchman's equations, leading to the final molecular structure.[12]

Gas-Phase Electron Diffraction

Objective: To obtain information about the radial distribution of atoms in the molecule, providing complementary data to microwave spectroscopy for structure determination.

Methodology:

-

Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas sample. The electrons are scattered by the electrostatic potential of the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a photographic plate or a detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve, from which internuclear distances and bond angles can be derived.

Ultraviolet Photoelectron Spectroscopy

Objective: To measure the ionization potentials of the valence molecular orbitals to understand the electronic structure.

Methodology:

-

Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic source of ultraviolet radiation, typically a helium(I) resonance lamp (21.22 eV).[7]

-

Electron Energy Analysis: The kinetic energies of the photoemitted electrons are measured using an electron energy analyzer.

-

Spectrum Generation: A plot of the number of electrons versus their kinetic energy (or binding energy) constitutes the photoelectron spectrum.

-

Interpretation: The peaks in the spectrum correspond to the ionization of electrons from different molecular orbitals. The positions of these peaks provide the vertical ionization potentials. These experimental values are then compared with the results of molecular orbital calculations to assign the orbitals and understand their nature (e.g., bonding, non-bonding, delocalized).[7]

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of the this compound molecule.

Experimental Workflow for Structure Determination

Caption: Workflow for the synthesis and structural analysis of this compound.

Conclusion

The electronic and molecular structure of this compound is a fascinating consequence of its highly strained three-membered ring. The interplay of geometric constraints and electronic effects results in unusual bond lengths, a significant dipole moment, and a delocalized nonbonding orbital. A thorough understanding of these features, derived from a combination of experimental techniques and computational studies, is crucial for predicting and harnessing the unique reactivity of this molecule in organic synthesis and drug development. The data and methodologies presented in this guide offer a valuable resource for researchers working with this intriguing and synthetically useful compound.

References

- 1. The photodissociation of solvated this compound and its hydrate explored via non-adiabatic molecular dynamics using ΔSCF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [chemeurope.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Enantioselective Synthesis of this compound Equivalents and Application to the Formation of Chiral β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis and Applications of Cyclopropanones and Their Equivalents as Three-Carbon Building Blocks in Organic Synthesis | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Cyclopropane - Wikipedia [en.wikipedia.org]

- 10. This compound [stenutz.eu]

- 11. Among the following compounds, which shows highest dipole moment? (a) Co.. [askfilo.com]

- 12. pubs.acs.org [pubs.acs.org]

The Intricate World of Cyclopropanone Derivatives: A Technical Guide to Reactivity and Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanone derivatives, highly strained three-membered carbocycles, represent a unique class of reactive intermediates with significant applications in organic synthesis and drug discovery. Their inherent ring strain dictates a rich and diverse reactivity profile, leading to a variety of synthetically useful transformations including ring-opening reactions, rearrangements, and cycloadditions. This technical guide provides an in-depth exploration of the core principles governing the reactivity and reaction mechanisms of this compound derivatives. It presents a comprehensive overview of their synthesis, key reaction pathways, and the factors influencing their chemical behavior. Detailed experimental protocols for seminal reactions and a compilation of quantitative data are provided to serve as a practical resource for researchers in the field.

Introduction

The cyclopropane ring, the smallest of the cycloalkanes, is characterized by significant Baeyer strain energy (approximately 115 kJ/mol), rendering it kinetically reactive despite the inherent strength of its C-C bonds.[1] The introduction of a carbonyl group to form this compound further exacerbates this strain, making the parent molecule and its simple derivatives highly unstable and prone to polymerization.[2] Consequently, much of the chemistry of cyclopropanones is explored through the use of more stable precursors, such as their hemiacetals, hemiketals, or sulfonylcyclopropanols, which can generate the reactive this compound species in situ.[3][4]

The unique electronic and structural features of cyclopropanones, including their high s-character C-C bonds and the electrophilicity of the carbonyl carbon, give rise to a fascinating array of chemical transformations. These reactions often proceed through intermediates that are not readily accessible via other synthetic routes, making this compound derivatives powerful building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.[5] This guide will delve into the fundamental reaction mechanisms that define the chemistry of these intriguing molecules.

Synthesis of this compound Derivatives and Their Precursors

The direct synthesis and isolation of this compound are challenging due to its instability. However, several methods have been developed to generate this compound derivatives and their stable precursors in situ or in a form suitable for subsequent reactions.

2.1. From Ketene and Diazomethane: The reaction of ketene with diazomethane is a classical method for the preparation of this compound, typically generated and used at low temperatures.[6]

2.2. From α-Halo Ketones (Favorskii Rearrangement Intermediate): The Favorskii rearrangement of α-halo ketones proceeds through a this compound intermediate, which can be trapped by nucleophiles. This reaction is a cornerstone of this compound chemistry and will be discussed in detail in the subsequent sections.[7]

2.3. Synthesis of this compound Hemiacetals and Hemiketals: this compound hemiacetals and hemiketals are stable and isolable precursors that serve as convenient surrogates for cyclopropanones. A common synthetic route involves the reaction of ethyl 3-chloropropanoate with sodium in the presence of an alcohol.[8]

2.4. From 1-Sulfonylcyclopropanols: 1-Sulfonylcyclopropanols have emerged as versatile and stable precursors to cyclopropanones. They can be synthesized enantioselectively, providing access to chiral this compound equivalents.[3] The sulfonyl group acts as a base-labile protecting group, and its electronic and steric properties can be tuned to control the rate of this compound formation.[3]

Core Reaction Mechanisms of this compound Derivatives

The high ring strain and the presence of a reactive carbonyl group are the primary drivers of the diverse reactivity of this compound derivatives. The principal reaction pathways include ring-opening reactions initiated by nucleophiles or electrophiles, rearrangements to relieve ring strain, and cycloaddition reactions.

Nucleophilic Addition and Ring-Opening Reactions

The carbonyl carbon of this compound is highly electrophilic and readily undergoes attack by a wide range of nucleophiles. The initial addition product, a tetrahedral intermediate, is often unstable and undergoes subsequent ring-opening.

3.1.1. Nucleophilic Addition to the Carbonyl Group: Strong nucleophiles, such as Grignard reagents and organolithium compounds, add to the carbonyl group to form 1-substituted cyclopropanols.[8] Softer nucleophiles, such as amines and alcohols, also readily add to form hemiaminals and hemiacetals, respectively.[4]

-

Mechanism of Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding cyclopropanol derivative.

Caption: Nucleophilic addition to the carbonyl group of this compound.

3.1.2. Nucleophilic Ring-Opening: The strained C-C bonds of the cyclopropane ring are susceptible to cleavage. Nucleophilic attack can occur at one of the ring carbons, leading to a ring-opened enolate intermediate. This mode of reaction is particularly prevalent with donor-acceptor cyclopropanes, where the donor group stabilizes the developing positive charge and the acceptor group stabilizes the negative charge upon ring opening.[1]

-

Mechanism of Nucleophilic Ring-Opening: The nucleophile attacks a ring carbon, leading to the cleavage of a C-C bond and the formation of a stabilized enolate. Subsequent protonation affords the ring-opened product.

Caption: Nucleophilic ring-opening of a donor-acceptor cyclopropane.

Favorskii Rearrangement

The Favorskii rearrangement is a classic reaction of α-halo ketones that proceeds through a this compound intermediate to yield carboxylic acid derivatives.[9] In the case of cyclic α-halo ketones, this rearrangement results in a ring contraction.[7]

-

Mechanism of the Favorskii Rearrangement:

-

Enolate Formation: A base abstracts an acidic α-proton to form an enolate.

-

This compound Formation: The enolate undergoes an intramolecular SN2 reaction, displacing the halide to form a this compound intermediate.

-

Nucleophilic Attack: A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the this compound.

-

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of a C-C bond to form the more stable carbanion.

-

Protonation: The carbanion is protonated to give the final carboxylic acid derivative.

-

Caption: Mechanism of the Favorskii rearrangement.

Cycloaddition Reactions

Cyclopropanones and their precursors can participate in cycloaddition reactions, serving as three-carbon building blocks. These reactions can proceed through different pathways, including the involvement of a ring-opened oxyallyl cation intermediate.

3.3.1. [3+2] Cycloaddition: Donor-acceptor cyclopropanes can undergo formal [3+2] cycloaddition reactions with various dipolarophiles, such as aldehydes and thioketenes, often catalyzed by Lewis acids.[10][11] The reaction proceeds through a zwitterionic intermediate formed upon ring opening of the cyclopropane.

-

Mechanism of [3+2] Cycloaddition: The Lewis acid coordinates to an acceptor group, facilitating the cleavage of the C-C bond and formation of a 1,3-dipole (zwitterion). This intermediate is then trapped by a dipolarophile in a cycloaddition manner.

Caption: Mechanism of the [3+2] cycloaddition reaction.

3.3.2. [4+3] Cycloaddition via Oxyallyl Cations: In the presence of Lewis acids or under thermal conditions, cyclopropanones can be in equilibrium with their ring-opened valence tautomers, oxyallyl cations. These 4π-electron species can be trapped by 1,3-dienes in a [4+3] cycloaddition to form seven-membered rings.[12]

-

Mechanism of [4+3] Cycloaddition: The this compound undergoes a conrotatory ring opening to form the oxyallyl cation. This intermediate then reacts with a diene in a concerted or stepwise fashion to yield the seven-membered cycloadduct.

Caption: Mechanism of the [4+3] cycloaddition reaction.

Quantitative Data on Reactivity

The reactivity of this compound derivatives is influenced by substituents, reaction conditions, and the nature of the reacting partner. The following tables summarize representative quantitative data for key reactions.

Table 1: Yields for Favorskii Rearrangement of α-Halo Ketones

| α-Halo Ketone Substrate | Base | Nucleophile | Product | Yield (%) | Reference |

| 2-Chlorocyclohexanone | NaOMe | MeOH | Methyl cyclopentanecarboxylate | 78 | [13] |

| 1,3-Dibromo-3-phenylpropan-2-one | NaOEt | EtOH | Ethyl (E)-3-phenylpropenoate | 85 | [14] |

| 2-Bromo-2-methylpropanal | NaOH | H₂O | 2-Methylpropanoic acid | 90 | [7] |

| α-Bromocamphor | NaNH₂ | NH₃ | Campholenic amide | 65 | [7] |

Table 2: Kinetic Data for Ring-Opening of Phenylthis compound Acetals [3]

| Substrate | Reaction Conditions | ΔH‡ (kcal/mol) | ΔS‡ (eu) | Mechanism |

| 1,1-dimethoxy-2-phenylcyclopropane | High Acidity | 25.0 | 11.5 | A-1 |

| 1,1-dimethoxy-2-phenylcyclopropane | Low Acidity | - | - | A-SE2 |

| 2-phenyl-4,7-dioxaspiro[2.4]heptane | 57-77 wt% H₂SO₄ | 17.6 | -10.4 | A-SE2 |

Table 3: Yields for [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes

| Cyclopropane Substrate | Dipolarophile | Catalyst | Product | Yield (%) | Reference |

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Benzaldehyde | Sc(OTf)₃ | Tetrahydrofuran derivative | 92 | [10] |

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Thiobenzophenone | Sc(OTf)₃ | Thiolane derivative | 88 | [11] |

| Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | Acetone | Yb(OTf)₃ | Dioxolane derivative | 75 | [10] |

Detailed Experimental Protocols

This section provides detailed experimental procedures for key reactions involving this compound derivatives, intended to serve as a practical guide for laboratory synthesis.

Favorskii Rearrangement of 2-Chlorocyclohexanone to Methyl Cyclopentanecarboxylate[13]

Materials:

-

2-Chlorocyclohexanone (1.0 eq)

-

Anhydrous Methanol

-

Sodium metal (2.2 eq)

-

Anhydrous Diethyl Ether

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Cannula

-

Ice-water bath

-

Oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an argon atmosphere, carefully add sodium metal (2.2 eq) to anhydrous methanol at 0 °C. Allow the mixture to stir until all the sodium has reacted to form sodium methoxide.

-

Reaction Setup: In a separate flask, dissolve 2-chlorocyclohexanone (1.0 eq) in anhydrous diethyl ether.

-

Reaction: Transfer the solution of 2-chlorocyclohexanone to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry will form.

-

Warm the reaction mixture to room temperature and then heat to 55 °C in a preheated oil bath for 4 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the careful addition of saturated aqueous NH₄Cl solution.

-

Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel flash chromatography to afford methyl cyclopentanecarboxylate.

Synthesis of this compound Ethyl Hemiacetal[8]

Materials:

-

Ethyl 3-chloropropanoate (1.0 eq)

-

Sodium metal (1.1 eq)

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

Equipment:

-

Three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel

-

Ice-salt bath

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and reflux condenser, place sodium metal (1.1 eq) in anhydrous diethyl ether.

-

Cool the flask in an ice-salt bath and add anhydrous ethanol dropwise with stirring.

-

After the sodium has completely reacted, add ethyl 3-chloropropanoate (1.0 eq) dropwise over 30 minutes.

-

Continue stirring at 0 °C for an additional 2 hours and then at room temperature overnight.

-

Work-up: Add water to the reaction mixture to dissolve the solids.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with water, and dry over anhydrous potassium carbonate.

-

Purification: Remove the solvent by distillation, and then distill the residue under reduced pressure to obtain this compound ethyl hemiacetal.

[3+2] Cycloaddition of a Donor-Acceptor Cyclopropane with an Aldehyde[10]

Materials:

-

Dimethyl 2-arylcyclopropane-1,1-dicarboxylate (1.0 eq)

-

Aldehyde (1.2 eq)

-

Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Equipment:

-

Flame-dried round-bottom flask with a magnetic stirrer

-

Syringe

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add dimethyl 2-arylcyclopropane-1,1-dicarboxylate (1.0 eq) and Sc(OTf)₃ (10 mol%).

-

Add anhydrous CH₂Cl₂ via syringe and stir the mixture.

-

Add the aldehyde (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography to afford the corresponding tetrahydrofuran derivative.

Conclusion and Future Outlook

The chemistry of this compound derivatives continues to be a vibrant and fruitful area of research. Their high reactivity, driven by significant ring strain, allows for the construction of complex molecular architectures through a variety of unique reaction pathways. The ability to generate these reactive species from stable precursors has greatly expanded their synthetic utility. For professionals in drug development, the rigid cyclopropane scaffold offers a means to constrain molecular conformations, potentially enhancing binding affinity and metabolic stability.[5]

Future research in this field is likely to focus on the development of new catalytic and enantioselective methods for the synthesis and transformation of this compound derivatives. The discovery of novel precursors that release cyclopropanones under even milder and more specific conditions will further broaden their applicability. As our understanding of the intricate reaction mechanisms of these strained rings deepens, so too will our ability to harness their synthetic potential for the creation of novel therapeutics and functional materials.

References

- 1. Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. | Semantic Scholar [semanticscholar.org]

- 2. SYNTHESIS AND REACTIONS OF this compound AND SOME ALKYL SUBSTITUTED CYCLOPROPANONES - ProQuest [proquest.com]

- 3. Enantioselective synthesis of this compound equivalents and application to substituted alkylidenecyclopropanes and β-amino acids - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of a generic activation mode: nucleophilic α-substitution of ketones via oxy-allyl cations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. askfilo.com [askfilo.com]

- 14. Cyclopropane synthesis [organic-chemistry.org]

exploring the aromatic character of cyclopropenones

An In-depth Technical Guide to the Aromatic Character of Cyclopropenones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Smallest Aromatic Ketone

Cyclopropenone (C₃H₂O) is a fascinating molecule that stands at the intersection of high ring strain and aromatic stabilization.[1] Comprising a three-membered ring with a ketone functional group, its chemical properties are dominated by a unique electronic structure that deviates significantly from simple predictions. For decades, the classification of cyclopropenone as an aromatic species was a subject of considerable interest and debate.[2] This technical guide provides a comprehensive exploration of the theoretical underpinnings, experimental evidence, and computational data that firmly establish the aromatic character of the cyclopropenone core. Understanding this aromaticity is crucial for leveraging these strained rings as versatile building blocks in organic synthesis and for the development of novel therapeutics.[3][4]

Theoretical Basis for Aromaticity

Aromaticity is conferred upon molecules that are cyclic, planar, and possess a continuous, delocalized system of (4n+2) π-electrons, a principle known as Hückel's rule.[5] At first glance, cyclopropenone appears to have 4 π-electrons (two from the C=C bond and two from the C=O bond), which would classify it as anti-aromatic.

However, the high electronegativity of the oxygen atom induces a strong polarization of the carbonyl group. This leads to a significant contribution from a zwitterionic resonance structure where a negative charge resides on the oxygen, and a positive charge is delocalized across the three-membered ring.[1][6] This resonance form creates a cyclopropenyl cation, the smallest possible Hückel aromatic system, which contains 2 π-electrons (where n=0 for the 4n+2 rule).[7][8] This aromatic stabilization of the carbocyclic ring is potent enough to overcome the inherent angle strain of the three-membered system.[9]

Quantitative Evidence for Aromaticity

Converging lines of experimental and computational evidence confirm the significant aromatic character of the cyclopropenone ring.

Structural Data: Bond Length Analysis

Microwave spectroscopy and X-ray crystallography provide precise measurements of bond lengths. In cyclopropenone, the C-C single bond is considerably shorter than in non-aromatic cyclopropene, while the C=C double bond is slightly elongated. This bond length equalization is a classic hallmark of electron delocalization. Furthermore, the C=O bond is longer than a typical ketone C=O bond, indicating reduced double bond character due to the zwitterionic resonance form.[10]

| Bond | Cyclopropenone (Å)[10] | Cyclopropene (Å)[10] | Benzene (Å) |

| C-C (Single Bond) | 1.412 | 1.515 | 1.397 |

| C=C (Double Bond) | 1.302 | 1.300 | 1.397 |

| C=O (Carbonyl Bond) | 1.212 | N/A | N/A |

Spectroscopic Data

Spectroscopic methods probe the electronic environment and bond strengths within the molecule, offering further proof of aromaticity.

-

Infrared (IR) Spectroscopy: The C=O stretching frequency in cyclopropenones is found at a lower wavenumber compared to other strained ketones. This shift signifies a weaker, more single-bond-like character, which is consistent with the polarization required for aromaticity.[11] The C=C stretching mode also appears at an unusually low frequency (~1483 cm⁻¹), far lower than the ~1650 cm⁻¹ seen in disubstituted, less aromatic cyclopropenones, further implying substantial conjugation.[10]

-

¹³C NMR Spectroscopy: The chemical shifts in ¹³C NMR spectra are sensitive to the electron density around the carbon nuclei. The carbonyl carbon in N-heterocyclic cyclopropenones appears around 150–156 ppm, a distinct shift that provides evidence for the unique electronic structure.[11]

| Spectroscopic Feature | Typical Range/Value for Cyclopropenones | Implication |

| IR C=O Stretch (cm⁻¹) | 1835–1850[11] | Lower frequency indicates reduced double-bond character. |

| IR C=C Stretch (cm⁻¹) | ~1483 (parent) to 1625[10][11] | Low frequency indicates delocalization. |

| ¹³C NMR Carbonyl (ppm) | 150–156[11] | Reflects the polarized electronic environment. |

Computational Data: Magnetic Criteria

One of the most robust computational tools for assessing aromaticity is the Nucleus-Independent Chemical Shift (NICS). This method involves calculating the magnetic shielding at a specific point, typically the center of the ring. A significant negative NICS value (e.g., NICS(1)zz, which measures the out-of-plane component 1 Å above the ring) indicates a diatropic ring current, a definitive magnetic criterion for aromaticity.

| Method | Description |

| NICS | Calculates magnetic shielding at a ring's center. Negative values (diatropic ring current) indicate aromaticity, while positive values (paratropic ring current) suggest anti-aromaticity.[12] |

| ACID/GIMIC | These methods compute and visualize the magnetically induced current densities, providing a direct map of electron delocalization pathways. For aromatic systems, a clear ring current is observed.[12][13] |

While specific NICS values for the parent cyclopropenone require targeted computational studies, related aromatic systems like the cyclopropenyl cation show strongly negative NICS values, supporting the aromaticity of the isoelectronic ring in the zwitterionic form.

Experimental Protocols & Workflows

The characterization of a cyclopropenone derivative's aromaticity involves a multi-faceted approach combining synthesis, spectroscopy, and computational chemistry.

Protocol: Synthesis of Diphenylcyclopropenone

A common method for synthesizing cyclopropenone derivatives involves the reaction of a substituted acetylene with a source of dichlorocarbene, followed by hydrolysis. The synthesis of 2,3-diphenylcyclopropenone is a classic example.

-

Carbene Generation: Dichlorocarbene is generated in situ, for example, from sodium trichloroacetate.

-

Cycloaddition: The dichlorocarbene adds across the triple bond of diphenylacetylene to form a dichlorocyclopropene intermediate.

-

Hydrolysis: The gem-dichloro intermediate is carefully hydrolyzed, often with aqueous acid, to replace the two chlorine atoms with a carbonyl oxygen, yielding the final diphenylcyclopropenone product.[14]

Protocol: NICS Calculation

A typical protocol for calculating NICS values using a quantum chemistry package like Gaussian is as follows:

-

Geometry Optimization: The molecular structure of the cyclopropenone is first optimized to find its lowest energy conformation. This is typically done using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

NMR Calculation: Using the optimized geometry, a magnetic properties calculation (NMR) is performed using the Gauge-Independent Atomic Orbital (GIAO) method.

-

NICS Value Extraction: A "dummy atom" (Bq) is placed at the geometric center of the ring (and at points above it, e.g., 1.0 Å) in the input file. The isotropic magnetic shielding value calculated for this dummy atom is then taken, and its sign is inverted to yield the NICS value.

Applications in Drug Development and Synthesis

The unique combination of stability (from aromaticity) and reactivity (from ring strain) makes cyclopropenones valuable synthons for medicinal chemistry.

-

Scaffold Synthesis: They serve as precursors to a wide variety of complex heterocyclic systems through reactions like ring-opening, cycloaddition, and C-H activation.[4][14]

-

Bioactive Molecules: Several natural products and synthetic analogues containing the cyclopropenone moiety have demonstrated significant biological activity, including antimicrobial properties comparable to penitricin.[3]

-

CO-Releasing Molecules (CORMs): Cyclopropenones can undergo efficient photodecarbonylation to release carbon monoxide and form an alkyne. This property is being explored for the light-triggered delivery of CO, a gaseous signaling molecule with therapeutic potential.[11]

Conclusion

The chemistry of cyclopropenone provides a compelling illustration of aromaticity in a non-benzenoid system. A wealth of structural, spectroscopic, and computational data unequivocally supports the description of cyclopropenone as an aromatic molecule. The key to its aromatic character lies in the significant contribution of a zwitterionic resonance form, which establishes a 2π-electron cyclopropenylium cation system that satisfies Hückel's rule. This aromatic stabilization grants the molecule an unexpected degree of stability, which, coupled with the inherent reactivity of the three-membered ring, makes the cyclopropenone scaffold a powerful and versatile tool in modern organic synthesis and drug discovery.

References

- 1. Cyclopropenone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Heterocycles from cyclopropenones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Cyclopropenone Aromatic or Not? Why? [quirkyscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. Aromatic Cyclopropenyl Cation: Hückel's Smallest Example [quirkyscience.com]

- 9. Khan Academy [khanacademy.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. M-CPOnes: transition metal complexes with cyclopropenone-based ligands for light-triggered carbon monoxide release - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00835A [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. The (Anti)aromatic Properties of Cyclo[n]Carbons: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heterocycles from cyclopropenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03011J [pubs.rsc.org]

The Synthesis and Properties of Novel Cyclopropanone Analogues: A Technical Guide for Drug Discovery Professionals

Introduction

Cyclopropanone derivatives, the smallest cyclic ketones, represent a fascinating and challenging class of molecules. Their inherent high ring strain and resulting kinetic instability have historically rendered them elusive synthetic intermediates.[1][2][3] However, the unique three-dimensional structure and electronic properties of the cyclopropane ring offer significant advantages in medicinal chemistry. Its incorporation into drug candidates can enforce a specific, bioactive conformation, enhance metabolic stability, and improve binding affinity to biological targets.[4][5][6]

This technical guide provides an in-depth overview of modern synthetic strategies for accessing novel this compound analogues, primarily through the use of stabilized surrogates. It details their key physicochemical and pharmacological properties, supported by quantitative data, and provides detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide visualizes key synthetic workflows and biological mechanisms of action to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Synthesis of Novel this compound Analogues

The primary challenge in the chemistry of cyclopropanones is their instability.[1] Direct synthesis, for instance through the reaction of ketene with diazomethane, requires cryogenic temperatures (-78 °C) to maintain stability in solution.[3] Consequently, the field has largely shifted towards the synthesis and application of "this compound equivalents" or "surrogates." These are stable, isolable compounds that can be converted into the reactive this compound species in situ under specific, often mild, conditions.[1][7]

Key Synthetic Strategy: 1-Sulfonylcyclopropanols as Stable Surrogates

Among the most successful and versatile this compound surrogates are 1-sulfonylcyclopropanols.[2][7] The sulfonyl group serves as a base-labile protecting group that also imparts crystallinity, aiding in purification.[2] A general and powerful method for their synthesis involves the enantioselective α-hydroxylation of readily available enantioenriched sulfonylcyclopropanes.[1][2]

These stable precursors can then be used to generate cyclopropanones in situ, which are immediately trapped by a wide range of nucleophiles. A highly effective modern approach is the addition of organometallic reagents to 1-sulfonylcyclopropanols to generate diverse 1-substituted tertiary cyclopropanols, which are valuable chiral building blocks.[8][9][10]

Physicochemical and Pharmacological Properties

Reactivity and Stability

The reactivity of cyclopropanones is dominated by their high ring strain (approximately 34 kcal/mol).[9] This strain facilitates a variety of chemical transformations not observed in larger cyclic or acyclic ketones.

-

Ring-Opening: Cyclopropanones are susceptible to ring-opening via cleavage of the C2-C3 bond, often reacting as 1,3-dipoles through an oxyallyl intermediate.[3] This makes them valuable partners in cycloaddition reactions.

-

Nucleophilic Addition: They readily undergo addition reactions with nucleophiles at the carbonyl carbon.[3]

-

Favorskii Rearrangement: this compound intermediates are central to the Favorskii rearrangement, where cyclic α-halo ketones contract to form carboxylic acid derivatives.[3]

Role in Drug Design

The incorporation of a cyclopropane ring into a molecule is a powerful strategy in medicinal chemistry.

-

Metabolic Stability: The cyclopropyl group is resistant to common metabolic degradation pathways, which can increase a drug's in vivo half-life.[4][5]

-

Conformational Rigidity: The rigid, triangular structure of the cyclopropane ring can lock a flexible molecule into a specific, bioactive conformation, thereby increasing its potency and selectivity for a biological target.[4][6]

-

Bioisosterism: The cyclopropane ring can serve as a bioisostere for other groups, such as a gem-dimethyl group or a carbon-carbon double bond, while altering the molecule's electronic properties and spatial arrangement.[5]

Quantitative Data on Biological Activity

The structural features of this compound analogues have been exploited to develop potent inhibitors and modulators of various biological targets. The following tables summarize representative quantitative data for several classes of these compounds.

Table 1: Antifungal Activity of Azole Derivatives Targeting CYP51

| Compound | Target Organism | IC₅₀ (µM) | Reference |

| Fluconazole | Candida albicans | 0.4 - 1.3 | [11][12] |

| Itraconazole | Candida albicans | 0.4 - 1.3 | [11][12] |

| Ketoconazole | Candida albicans | 0.4 - 0.6 | [12] |

Table 2: Monoamine Oxidase (MAO) Inhibition

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Tranylcypromine | MAO-A / MAO-B | < 2 | [13] |

Table 3: Anticancer and Antiviral Activity

| Compound Class | Target | Activity Metric | Value | Reference |

| Paclitaxel (PTX) | Microtubules (MCF-7 cells) | % Proliferation Inhibition | 39% at 5 µM | [14] |

| CPT-Peptide Conjugate | Topoisomerase I (MCF-7 cells) | % Proliferation Inhibition | 62% at 5 µM | [14] |

| Cyclopropane-based Inhibitors | SARS-CoV-2 3CL Protease | Kᵢ (nM) | 14 - 110 | [15] |

| SCH 503034 Analogue | HCV NS3 Protease | Kᵢ* (nM) | 14 | [16] |

Biological Mechanisms of Action

Tranylcypromine: MAO Inhibition

Tranylcypromine, a cyclopropylamine derivative, is an irreversible inhibitor of both isoforms of monoamine oxidase (MAO-A and MAO-B).[1][13] These enzymes are responsible for the degradation of key neurotransmitters. By inhibiting MAO, tranylcypromine increases the synaptic concentration of serotonin, norepinephrine, and dopamine, which is the basis of its antidepressant effect.[1][7]

Azole Antifungals: CYP51 Inhibition

Azole-based antifungal agents function by targeting the fungal enzyme sterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[3][17] Ergosterol is an essential molecule for maintaining the integrity of the fungal cell membrane. The nitrogen atom in the azole ring coordinates to the heme iron atom in the active site of CYP51, preventing the enzyme from processing its native substrate and thus halting ergosterol production.[3][11]

Experimental Protocols

General Protocol for Synthesis of 1-Substituted Cyclopropanols

This protocol describes the addition of an organometallic reagent to a 1-sulfonylcyclopropanol surrogate, a method that is broadly applicable for generating a diverse range of tertiary cyclopropanols.[8][18]

Materials:

-

1-(Phenylsulfonyl)cyclopropanol (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Organometallic reagent (e.g., Grignard or organolithium reagent, 2.2-3.0 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere setup

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add 1-(phenylsulfonyl)cyclopropanol.

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature, depending on the nucleophile's reactivity).

-

Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide in THF) dropwise to the stirred solution over 10-15 minutes. The use of more than two equivalents is necessary, as one equivalent is consumed deprotonating the hydroxyl group to trigger the equilibration to this compound.[18]

-

Allow the reaction to stir at the specified temperature for the required time (typically 1-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-substituted cyclopropanol.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the antiproliferative activity of novel compounds against a cancer cell line, such as MCF-7.[14]

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C, 5% CO₂.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with vehicle (e.g., DMSO) as a negative control.

-

Incubate the plate for 72 hours at 37 °C, 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete solubilization and leave at room temperature in the dark for 2-4 hours or overnight.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell proliferation).

Conclusion

The chemistry of this compound analogues has evolved significantly, moving from a niche area focused on a highly unstable parent molecule to a versatile platform for modern synthetic and medicinal chemistry. The development of stable surrogates, particularly 1-sulfonylcyclopropanols, has unlocked access to a vast array of novel, chiral cyclopropane-containing building blocks. These motifs have proven invaluable in drug discovery, offering a reliable method to enhance the pharmacological properties of therapeutic agents across diverse areas, including oncology, infectious diseases, and neuroscience. The continued exploration of new synthetic methodologies and the application of these unique analogues promise to yield the next generation of innovative and effective therapeutics.

References

- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 2. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry of paclitaxel and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as this compound Precursors [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 14. Synthesis and Antiproliferative Activities of Conjugates of Paclitaxel and Camptothecin with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Unraveling the Energetic Landscape of C₃H₄O Isomers: A Computational Guide to Cyclopropanone and Its Kin

For: Researchers, scientists, and drug development professionals.

Abstract

Cyclopropanone and its isomers represent a fascinating and challenging area of study in organic chemistry, with implications for synthetic methodologies and the understanding of reactive intermediates. This technical whitepaper provides a comprehensive computational analysis of this compound and its key valence isomers: the elusive oxyallyl intermediate and the transient allene oxide. Leveraging high-level theoretical calculations reported in the literature, this guide summarizes their structural properties, relative stabilities, and the energetic barriers governing their interconversion. Detailed computational and cited experimental protocols are provided to facilitate further research. Visualizations of the isomerization pathways and a general computational workflow are presented to offer a clear conceptual framework for these complex molecular systems. This document is intended to serve as a core reference for researchers in computational chemistry, synthetic organic chemistry, and drug discovery who are interested in the unique reactivity and properties of these strained three-membered ring systems.

Introduction

The C₃H₄O potential energy surface is characterized by several low-energy isomers, with this compound, oxyallyl, and allene oxide being of significant interest due to their roles as reactive intermediates in various chemical transformations. This compound, a highly strained cyclic ketone, is a known intermediate in the Favorskii rearrangement.[1][2] Its valence tautomer, the 1,3-dipolar oxyallyl, is implicated in a variety of cycloaddition reactions.[2][3] Allene oxide, another transient isomer, is known to rearrange to this compound.[4][5]

Understanding the delicate balance of stability and the low-energy pathways that interconnect these isomers is crucial for controlling reaction outcomes and designing novel synthetic strategies. Computational chemistry provides a powerful lens through which to investigate these fleeting species, offering insights into their geometries, electronic structures, and the transition states that separate them. This whitepaper collates and presents key computational data from the literature to provide a detailed and accessible overview of the computational landscape of these important C₃H₄O isomers.

Computational Methodology: A Theoretical Framework

The computational investigation of highly strained and reactive molecules like this compound and its isomers requires robust theoretical methods to accurately describe their electronic structure and energetics. The data summarized in this guide are primarily derived from studies employing Density Functional Theory (DFT) and high-level ab initio methods.

A general workflow for the computational analysis of such species is outlined below. This process involves geometry optimization to find stable structures, frequency calculations to characterize these structures as minima or transition states and to obtain thermodynamic data, and single-point energy calculations with more accurate methods to refine the relative energies.

Cited Computational Protocols